ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including an ethyl group, a p-tolyl group, and a piperazine moiety. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. This step forms the core pyrazole structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the sulfonyl-pyrazole intermediate reacts with p-tolylpiperazine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where nucleophiles can replace the p-tolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The compound can affect various cellular pathways, including the NF-kB pathway, which is involved in inflammation and immune response, and the apoptotic pathway, which regulates cell death.
Comparison with Similar Compounds
Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate and [1,2,4]triazolo[4,3-a]quinoxaline derivatives share structural similarities.
Uniqueness: The presence of the sulfonyl group and the specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 5-ethyl-3-[4-(4-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-16-17(19(24)27-5-2)18(21-20-16)28(25,26)23-12-10-22(11-13-23)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGECPRDPVPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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